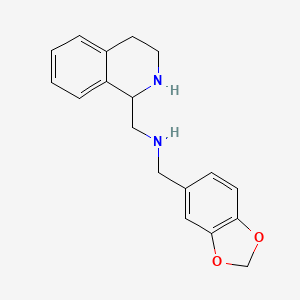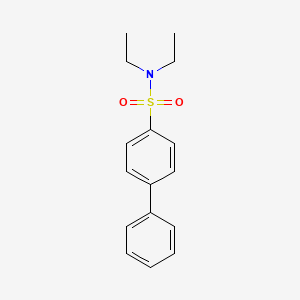![molecular formula C25H31N7O7S B11087231 N'-{2-[(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)sulfonyl]-4-nitrophenyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B11087231.png)
N'-{2-[(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)sulfonyl]-4-nitrophenyl}-N,N-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(DIMETHYLAMINO)ETHYL]-N-{2-[(4-{3-[(2-FURYLMETHYL)AMINO]-4-NITROPHENYL}TETRAHYDRO-1-PYRAZINYL)SULFONYL]-4-NITROPHENYL}AMINE” is a complex organic compound that features a variety of functional groups, including amines, nitro groups, and a furan ring. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(DIMETHYLAMINO)ETHYL]-N-{2-[(4-{3-[(2-FURYLMETHYL)AMINO]-4-NITROPHENYL}TETRAHYDRO-1-PYRAZINYL)SULFONYL]-4-NITROPHENYL}AMINE” likely involves multiple steps, including the formation of the furan ring, the introduction of nitro groups, and the coupling of various intermediates. Typical reaction conditions might include:
Formation of the furan ring: This could be achieved through a cyclization reaction involving a diene and a dienophile.
Introduction of nitro groups: Nitration reactions using nitric acid or a nitrating mixture.
Coupling reactions: Use of coupling agents like EDCI or DCC to form amide bonds.
Industrial Production Methods
Industrial production would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the amine groups.
Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the furan ring or amine groups.
Reduction: Amines formed from the reduction of nitro groups.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
Due to its complex structure, it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for more complex materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The presence of multiple functional groups allows for diverse interactions with biological molecules, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(DIMETHYLAMINO)ETHYL]-N-{2-[(4-{3-[(2-FURYLMETHYL)AMINO]-4-NITROPHENYL}TETRAHYDRO-1-PYRAZINYL)SULFONYL]-4-NITROPHENYL}AMINE: is similar to other compounds with multiple functional groups, such as:
Properties
Molecular Formula |
C25H31N7O7S |
|---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
N-[2-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]sulfonyl-4-nitrophenyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C25H31N7O7S/c1-28(2)10-9-26-22-7-5-20(31(33)34)17-25(22)40(37,38)30-13-11-29(12-14-30)19-6-8-24(32(35)36)23(16-19)27-18-21-4-3-15-39-21/h3-8,15-17,26-27H,9-14,18H2,1-2H3 |
InChI Key |
OWUDLCXTOJZAKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,3,3-Tetrafluoropropyl 4-[2-[(2,3-dimethylphenyl)imino]-3-(4-methylpiperazino)-1,3-thiazol-4(3H)-YL]-1-benzenesulfonate](/img/structure/B11087150.png)
![Nalpha-[(benzyloxy)carbonyl]-N-[2-(4-cyclohexylphenoxy)ethyl]phenylalaninamide](/img/structure/B11087157.png)
![4-{5-[(4-Iodophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11087160.png)
![Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11087165.png)

![N-(2-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11087170.png)

![1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium](/img/structure/B11087182.png)
![1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11087185.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoate](/img/structure/B11087188.png)
![2-[(5-bromo-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B11087189.png)
![N-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11087217.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11087221.png)

